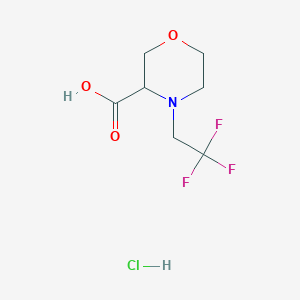

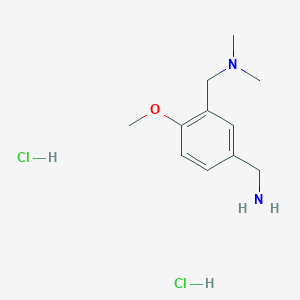

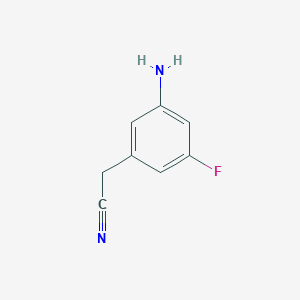

![molecular formula C5H2BrClN4 B1447162 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1935930-11-2](/img/structure/B1447162.png)

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Descripción general

Descripción

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is a pyrimidine derivative . Pyrimidine derivatives are used in the preparation of related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various methods . One method involves the use of 5-bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide, which are dissolved by DMF and then heated at 60 °C and stirred for 12 hours .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity .Aplicaciones Científicas De Investigación

-

Cancer Treatment

- Field : Medicinal Chemistry

- Application : Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

- Method : These compounds are used in the synthesis of novel drugs aimed at selectively inhibiting protein kinases .

- Results : The use of these compounds in cancer treatment has shown promising results, but more research is needed to fully understand their potential and to develop effective treatments .

-

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, also known as BCMP, is a versatile compound that has been used in the synthesis of other compounds.

- Method : The specific methods of application or experimental procedures would depend on the specific compounds being synthesized.

- Results : The use of BCMP in the synthesis of other compounds has proven to be effective, but the specific results or outcomes would depend on the specific compounds being synthesized.

-

CDK2 Inhibition for Cancer Treatment

- Field : Medicinal Chemistry

- Application : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Method : A new set of small molecules featuring these scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results : Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .

-

DNA-dependent Protein Kinase Inhibitors

- Field : Medicinal Chemistry

- Application : 5-Chloro-1H-pyrazolo[4,3-D]pyrimidine is used in the preparation of pyrimidine derivatives and related heterocycles as DNA-dependent protein kinase inhibitors for treatment of diseases .

- Method : The specific methods of application or experimental procedures would depend on the specific compounds being synthesized .

- Results : The use of this compound in the synthesis of DNA-dependent protein kinase inhibitors has proven to be effective, but the specific results or outcomes would depend on the specific compounds being synthesized .

-

TRK Inhibitors for Cancer Treatment

- Field : Medicinal Chemistry

- Application : Pyrazolo[3,4-b]pyridine derivatives have been discovered as novel TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .

- Method : A new set of small molecules featuring the privileged pyrazolo[3,4-b]pyridine derivatives were synthesized .

- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

-

Synthesis of Monastrol for Cancer Treatment

- Field : Organic Chemistry

- Application : Monastrol, a potentially important chemotherapeutic for cancer, acts as an inhibitor of mitotic kinesin .

- Method : The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain intermediate 8, and then the NH of intermediate 8 was protected by PMB-Cl to produce the key intermediate 9 .

- Results : The specific results or outcomes would depend on the specific compounds being synthesized .

Safety And Hazards

Direcciones Futuras

Pyrazolo[3,4-d]pyrimidine and related compounds have potential for further exploration due to their inhibitory activity against CDK2 . They could be used in the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma .

Propiedades

IUPAC Name |

3-bromo-5-chloro-2H-pyrazolo[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRIHEKACCATGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC2=C(NN=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)

![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)

![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)